molecular formula C9H10ClN B14402371 N-(1-Chloroethenyl)-3-methylaniline CAS No. 88046-71-3

N-(1-Chloroethenyl)-3-methylaniline

Cat. No.: B14402371
CAS No.: 88046-71-3
M. Wt: 167.63 g/mol
InChI Key: RKVJIRMCJMUWQG-UHFFFAOYSA-N
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Description

N-(1-Chloroethenyl)-3-methylaniline is a substituted aniline derivative featuring a 3-methylphenyl group and a 1-chloroethenyl substituent on the nitrogen atom. For instance, substituted anilines are commonly synthesized via reactions of 3-methylaniline (m-toluidine) with acid chlorides or anhydrides under controlled conditions. and describe the use of trichloroacetic acid, phosphoryl chloride, and succinic anhydride for synthesizing chloro- or amide-substituted anilines, which could be adapted for introducing the 1-chloroethenyl group .

Key structural features include:

  • 3-Methylphenyl group: Provides steric bulk and electron-donating effects.
  • 1-Chloroethenyl group: A chloro-substituted vinyl group attached to nitrogen, likely imparting electron-withdrawing characteristics and influencing reactivity.

Properties

CAS No.

88046-71-3

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

N-(1-chloroethenyl)-3-methylaniline

InChI

InChI=1S/C9H10ClN/c1-7-4-3-5-9(6-7)11-8(2)10/h3-6,11H,2H2,1H3

InChI Key

RKVJIRMCJMUWQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Chloroethenyl)-3-methylaniline can be synthesized through several methods. One common approach involves the reaction of 3-methylaniline with chloroacetaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then chlorinated to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloroethenyl)-3-methylaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, resulting in the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under aqueous conditions.

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under controlled conditions to achieve selective substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield N-(1-hydroxyethenyl)-3-methylaniline, while electrophilic aromatic substitution with bromine can produce 4-bromo-N-(1-chloroethenyl)-3-methylaniline.

Scientific Research Applications

N-(1-Chloroethenyl)-3-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Chloroethenyl)-3-methylaniline involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

N-(3-Chlorophenyl) Derivatives

Example : N-(3-Chlorophenyl)-N'-(3-methylphenyl)succinamide ()

  • Substituents : Chlorine at the meta position of the phenyl ring vs. chloroethenyl on nitrogen.
  • Synthesis : Prepared via succinic anhydride and 3-chloroaniline, followed by coupling with 3-methylaniline .
  • Structural Impact: The chloro group on the phenyl ring increases electron-withdrawing effects, affecting hydrogen bonding (N–H⋯O) and crystal packing (dihedral angle: 43.5° between benzene and amide groups) .

N-Alkyl/Aryl Substituted 3-Methylanilines

Examples :

  • N-(Methoxymethyl)-3-methylaniline (): Substituent: Methoxymethyl group on nitrogen. Properties: Likely more electron-donating than chloroethenyl, enhancing solubility but reducing thermal stability. Industrial use noted, though safety data emphasize handling precautions .
  • N-(Ferrocenylidene)-3-methylaniline (): Substituent: Ferrocenyl group (organometallic). Synthesis: Condensation of 3-methylaniline with ferrocenecarboxaldehyde (59% yield) . Reactivity: The bulky ferrocenyl group may hinder electrophilic substitution compared to smaller substituents like chloroethenyl.

Halogen-Substituted Derivatives

Examples :

  • N-(2-Fluorobenzyl)-3-methylaniline ():
    • Substituent : Fluorobenzyl group.
    • Electronic Effects : Fluorine’s strong electron-withdrawing nature contrasts with chlorine’s in chloroethenyl, influencing reaction pathways (e.g., para-amination yields: 66% for di-m-tolylamine vs. hindered reactivity with trifluoromethyl groups) .
  • N-[1-(3-Chlorophenyl)ethyl]-3-ethynylaniline (): Substituents: Chlorophenyl and ethynyl groups.

Key Data Tables

Table 1: Substituent Effects on Physical and Chemical Properties

Compound Substituent Melting Point/Dihedral Angle Reactivity in C–H Amination Synthesis Yield
N-(1-Chloroethenyl)-3-methylaniline 1-Chloroethenyl Not reported Hypothesized lower para-selectivity Not reported
N-(3-Chlorophenyl)-succinamide 3-Chlorophenyl Dihedral angle: 43.5° High para-selectivity ~60–70%
N-(Methoxymethyl)-3-methylaniline Methoxymethyl Not reported Enhanced solubility Industrial scale
N-(Ferrocenylidene)-3-methylaniline Ferrocenyl Not reported Steric hindrance 59%

Table 2: Electronic Effects of Substituents

Substituent Electron Effect Impact on Reactivity
1-Chloroethenyl Withdrawing Reduces electron density at N, may slow electrophilic substitution
3-Chlorophenyl Withdrawing Enhances hydrogen bonding, directs para-amination
Methoxymethyl Donating Increases solubility, may stabilize intermediates
Fluorobenzyl Withdrawing High para-selectivity due to fluorine’s inductive effect

Research Findings and Implications

  • Synthetic Challenges : The chloroethenyl group’s introduction may require specialized reagents (e.g., phosphoryl chloride or vinyl chlorides), as seen in and for analogous compounds .
  • Reactivity Trends : Chloroethenyl-substituted anilines are expected to exhibit reduced para-selectivity in C–H amination compared to electron-rich derivatives like N-(methoxymethyl)-3-methylaniline, based on trends in .
  • Crystallographic Insights : Dihedral angles in succinamide derivatives () suggest that substituents on nitrogen significantly influence molecular conformation and packing, which could affect material properties .

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